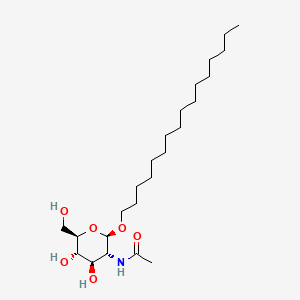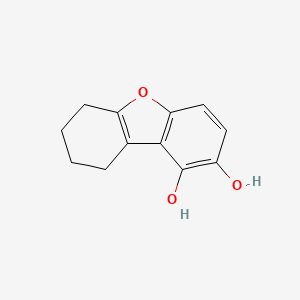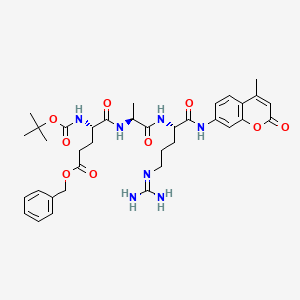
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a biomedical compound with the molecular formula C24H47NO6 . It is derived from glucose and has shown potential in combating cancer by acting as an inhibitor to the unwarranted expansion of malignant tumors .
Synthesis Analysis
The synthesis of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. The novel donor 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide was prepared from D-glucosamine in four steps and overall 58% yield . This compound served for the fast and efficient glycosylation of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .
Molecular Structure Analysis
The molecular weight of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is 445.6 g/mol . The IUPAC name is N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide . The InChI is InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside are complex and involve multiple steps . The synthesis involves the use of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .
Physical And Chemical Properties Analysis
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a molecular weight of 445.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 18 . The Exact Mass is 445.34033822 g/mol and the Monoisotopic Mass is 445.34033822 g/mol . The Topological Polar Surface Area is 108 Ų .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has garnered significant attention in the fight against cancer. As an efficacious inhibitor, it plays a crucial role in impeding the unwarranted expansion of malignant tumors. Researchers explore its use in targeted therapies, drug delivery systems, and combination treatments. The compound’s ability to interfere with tumor growth pathways makes it a promising candidate for future anticancer drugs .
Antibacterial Properties
This compound exhibits antibacterial activity, particularly against Gram-negative bacteria. Its amphiphilic nature allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Researchers investigate its potential as an antimicrobial agent in wound healing, topical formulations, and combating bacterial infections .
Glycosylation Studies
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside serves as a valuable tool in glycosylation studies. Scientists use it to mimic glycosylated structures and investigate their biological functions. By modifying the sugar moiety, they gain insights into cellular processes, protein interactions, and glycan-mediated signaling pathways .
Enzyme Substrate Assays
In enzymology, this compound finds application as a substrate for N-acetyl-β-D-glucosaminidase assays. Researchers utilize its fluorogenic properties to detect enzyme activity. The hydrolysis of this substrate results in a fluorescent product, enabling sensitive and quantitative measurements of enzyme kinetics .
Lipid Raft Disruption
Lipid rafts are specialized membrane microdomains involved in cell signaling. Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside disrupts lipid rafts by altering their composition and organization. This property has implications in cellular processes such as signal transduction, membrane trafficking, and immune responses .
Biophysical Studies
Researchers employ this compound in biophysical studies to investigate lipid-protein interactions, micelle formation, and membrane properties. Its amphiphilic structure allows it to self-assemble into micelles, which serve as useful models for studying lipid bilayers and drug delivery systems .
Wirkmechanismus
Target of Action
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a biomedical compound with potential in combating cancer . The primary targets of this compound are neoplastic cells . These cells are characterized by abnormal and uncontrolled growth, and they form the basis of cancerous tumors .
Mode of Action
The compound acts as an efficacious inhibitor, hampering the unwarranted expansion of malignant tumors . It meticulously targets and curbs the proliferation of neoplastic cells . .
Result of Action
The primary result of the action of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is the inhibition of the growth of neoplastic cells . This leads to the curbing of the expansion of malignant tumors , which is a significant step in combating cancer.
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPLHUPPYUENY-MRKXFKPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)

